molecular formula C20H14N4O B15080643 2-(4-methoxyphenyl)-1H-imidazo[4,5-b]phenazine CAS No. 114991-87-6

2-(4-methoxyphenyl)-1H-imidazo[4,5-b]phenazine

Cat. No.: B15080643
CAS No.: 114991-87-6
M. Wt: 326.4 g/mol
InChI Key: AFQQLIYOGINEDM-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]phenazine is a synthetic heterocyclic compound belonging to the class of imidazole phenazines, which are of significant interest in medicinal chemistry and drug discovery. This compound is provided as part of a collection of rare and unique chemicals for early-stage research. Recent studies highlight the potential of imidazole phenazine derivatives as promising lead molecules for novel anti-dengue therapeutics . Specifically, para-substituted derivatives have demonstrated significant inhibitory activity against the DENV2 NS2B-NS3 protease, a critical target for antiviral development, with in silico studies indicating strong binding properties to the protease active site . The compound is synthesized via a catalyst-free condensation reaction between 2,3-diaminophenazine and an aldehyde derivative, followed by an oxidative cyclization step . Beyond its antiviral potential, the imidazo[4,5-b]phenazine scaffold is also explored in materials science for its optical properties and as a chemosensor for metal ion detection . This product is sold for research purposes as part of a collection of rare and unique chemicals. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final. THIS PRODUCT IS FOR RESEARCH USE ONLY (RUO) AND IS NOT INTENDED FOR DIAGNOSTIC, THERAPEUTIC, OR ANY HUMAN OR VETERINARY USE.

Properties

CAS No.

114991-87-6

Molecular Formula

C20H14N4O

Molecular Weight

326.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-10H-imidazo[4,5-b]phenazine

InChI

InChI=1S/C20H14N4O/c1-25-13-8-6-12(7-9-13)20-23-18-10-16-17(11-19(18)24-20)22-15-5-3-2-4-14(15)21-16/h2-11,21H,1H3

InChI Key

AFQQLIYOGINEDM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC4=NC5=CC=CC=C5NC4=CC3=N2

Origin of Product

United States

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

Reaction TypeReagents/ConditionsPosition(s) of SubstitutionProduct ExampleReference
NitrationHNO₃/H₂SO₄, 0–5°COrtho to methoxy (limited by fused ring steric hindrance)Nitro derivative at phenyl ring
HalogenationBr₂/FeBr₃Para to methoxy (if accessible)Brominated phenyl derivative

Mechanistic Insight :

  • The methoxy group’s electron-donating nature increases electron density at the phenyl ring, favoring EAS.

  • Steric constraints from the fused phenazine-imidazole system may restrict substitution to less hindered positions.

Reduction Reactions

The conjugated π-system of the phenazine core and imidazole ring can undergo selective reduction under controlled conditions.

Reaction TypeReagents/ConditionsSite of ReductionProductNotesReference
Catalytic HydrogenationH₂, Pd/C, ethanolPhenazine ringPartially saturated dihydroimidazo-phenazinePreserves imidazole ring integrity
Lithium Aluminum Hydride (LiAlH₄)LiAlH₄, THF, refluxImidazole C=N bondsReduced imidazoline intermediateFurther stabilization via aromaticity loss

Key Finding :

  • Hydrogenation preferentially targets the phenazine moiety due to its extended conjugation, while LiAlH₄ reduces the imidazole’s C=N bonds.

Oxidation Reactions

The phenazine core is susceptible to oxidation, particularly under acidic or metal-catalyzed conditions.

Reaction TypeReagents/ConditionsProductApplicationReference
Peracid Oxidationm-CPBA, CH₂Cl₂, 25°C5,10-Dioxide derivativeEnhanced solubility for biological assays
Metal-Mediated OxidationMn(OAc)₃, acetic acidOxidized imidazo-phenazine radicalStabilized radical intermediates for material science

Structural Impact :

  • Oxidation at the phenazine’s nitrogen atoms generates 5,10-dioxide derivatives, altering electronic properties and biological activity.

Nucleophilic Substitution

The imidazole ring’s NH group and the phenazine’s electron-deficient regions participate in nucleophilic reactions.

Reaction TypeReagents/ConditionsSite of AttackProductReference
AlkylationR-X, K₂CO₃, DMFImidazole NHN-Alkylated imidazolium salt
ArylationAr-B(OH)₂, Cu(OAc)₂Phenazine C-HArylated phenazine derivative

Example :

  • Treatment with methyl iodide under basic conditions yields N-methylimidazolium derivatives, enhancing hydrophobicity for cellular uptake studies .

Coordination Chemistry

The nitrogen-rich structure acts as a polydentate ligand for transition metals, forming complexes with catalytic or therapeutic potential.

Metal IonBinding SitesComplex StructureApplicationReference
Cu(II)Imidazole N, phenazine NSquare-planar geometryDNA cleavage agents
Fe(III)Phenazine N, methoxy OOctahedral complexFluorescence probes

Notable Complex :

  • Cu(II) complexes exhibit enhanced topoisomerase inhibition (IC₅₀ = 22–29 µM) , surpassing parent compound activity.

Cycloaddition and Cross-Coupling

The compound participates in palladium-catalyzed cross-coupling and [4+2] cycloadditions.

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki CouplingAr-B(OH)₂, Pd(PPh₃)₄Biaryl-imidazo-phenazine70–85%
Diels-AlderDienophile, ΔFused polycyclic adduct60%

Application :

  • Suzuki-derived biaryl analogs show improved cytotoxicity (GI% = 51–88%) against cancer cell lines .

Acid-Base Reactions

The imidazole NH (pKa ~14–15) undergoes deprotonation in strong bases, enabling salt formation or further functionalization.

BaseConditionsProductSolubility Change
NaOHAqueous, 25°CSodium imidazolideIncreased water solubility
DBUDMF, 80°CDeprotonated intermediateFacilitates alkylation

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) reduce molecular weight and may alter solubility, while electron-donating groups (e.g., methoxy) enhance fluorescence .
  • Synthesis Yields : Yields for the parent compound vary widely (15–90%), likely due to steric and electronic effects of substituents during condensation .

Topoisomerase Inhibition :

  • 2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]phenazine shows IC50 values of 0.8–1.2 µM against Topo I/IIα, comparable to camptothecin (Topo I inhibitor) and etoposide (Topo II inhibitor) .
  • 2-(4-Fluorophenyl)-1H-imidazo[4,5-b]phenazine (4b) exhibits slightly higher potency (IC50 = 0.5–0.9 µM), attributed to fluorine's electronegativity enhancing DNA intercalation .
  • Methyl/ethyl ester derivatives (6c, 6d) show reduced activity (IC50 > 2 µM), suggesting bulky esters hinder enzyme binding .

Antiproliferative Activity :

  • The parent compound inhibits 60 human cancer cell lines with GI50 values of 1–5 µM, while 2-p-Tolyl derivative (4a) shows GI50 = 0.7–3 µM, highlighting the role of hydrophobic substituents .
Photophysical and Material Properties
  • Fluorescence: The methoxy-substituted derivative emits at 520–540 nm (λex = 450 nm), whereas 2-(4-cyanophenyl)-analogs exhibit redshifted emission (550–570 nm) due to increased conjugation .
  • Electrochemical Properties: DBIP (a phenazine-based heteroacene) demonstrates non-volatile memory behavior with ON/OFF ratios > 10^3, outperforming simpler derivatives in electronic devices .

Biological Activity

2-(4-methoxyphenyl)-1H-imidazo[4,5-b]phenazine is a synthetic compound belonging to the imidazo[4,5-b]phenazine class. This compound has attracted considerable attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its mechanisms of action, case studies, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and DNA. The compound may inhibit certain enzymes or bind to DNA, disrupting cellular processes critical for cancer cell survival and proliferation. Research indicates that it can induce apoptosis in cancer cells through mitochondrial pathways and may affect cell cycle regulation by targeting topoisomerases.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Activity Description References
AntimicrobialExhibits broad-spectrum activity against gram-positive and gram-negative bacteria
AnticancerInduces apoptosis in leukemia cells; selective toxicity towards cancer cells
Topoisomerase InhibitionActs as an inhibitor of topoisomerase I and IIα, disrupting DNA replication

Antimicrobial Efficacy

A systematic review highlighted the antimicrobial properties of phenazine derivatives, including this compound. The compound demonstrated significant antibacterial activity against various pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) reported in the low micromolar range .

Anticancer Research

Research conducted by Myhren et al. focused on the anticancer potential of imidazo[4,5-b]phenazines against acute myeloid leukemia (AML) cells. The study revealed that this compound exhibited marked efficacy compared to normal cell lines. The mechanism was linked to apoptosis induction via mitochondrial pathways and activation of caspase-3 .

In another study, various imidazo[4,5-b]phenazines were evaluated for cytotoxicity against different cancer cell lines. Notably, the compound showed a growth inhibition percentage (GI%) of 82% against MOLT-4 leukemia cells and 88% against SK-OV-3 ovarian cancer cells . These findings suggest a promising therapeutic application in oncology.

Topoisomerase Inhibition

The compound has been identified as a dual inhibitor of topoisomerases I and IIα. In vitro studies demonstrated that it could effectively inhibit these enzymes at concentrations comparable to established chemotherapeutics like camptothecin and etoposide . This dual action enhances its potential as a chemotherapeutic agent by targeting multiple pathways involved in cancer cell proliferation.

Q & A

Basic: What is the standard synthetic route for 2-(4-methoxyphenyl)-1H-imidazo[4,5-b]phenazine, and how can reaction yields be optimized?

Methodological Answer:
The compound is synthesized via General Procedure I , involving condensation of 2-chloroimidazo[4,5-b]phenazine with substituted aldehydes. Key steps include:

  • Reagents : A mixture of the precursor (10 mmol), aldehyde (10 mmol), acetic acid (0.5 mL), and DMF (25 mL) is refluxed for 4 hours .
  • Purification : Post-reaction, the product is precipitated using ice-water, filtered, and purified via flash chromatography (Pet. Ether/EtOAc to EtOAc/MeOH gradient) .
  • Yield Optimization : Adjusting aldehyde stoichiometry, optimizing reflux duration, and fine-tuning solvent ratios during chromatography can enhance yields (typical yields: 76–82%) .

Basic: How is structural characterization of this compound performed, and what analytical discrepancies might arise?

Methodological Answer:
Characterization relies on:

  • ¹H/¹³C NMR : Peaks for methoxy groups (δH ~3.94 ppm) and aromatic protons (δH 7.01–8.43 ppm) confirm substitution patterns. Discrepancies in integration or coupling constants may indicate impurities or tautomeric forms .
  • Elemental Analysis : Close alignment between calculated (e.g., C: 70.17%) and observed values (C: 70.22%) validates purity. Deviations >0.5% suggest incomplete purification .

Advanced: What experimental strategies elucidate the dual Topoisomerase I/IIα inhibition mechanism?

Methodological Answer:

  • Enzyme Assays : Use Topo I/IIα-mediated DNA relaxation kits. Inhibitory activity is quantified via gel electrophoresis to assess DNA supercoiling retention .
  • Molecular Docking : Employ X-ray crystal structures of Topo I/IIα (PDB: 1T8I, 1ZXM) to model ligand-enzyme interactions. Key residues (e.g., Topo I: Tyr723; Topo IIα: Asn791) are probed for hydrogen bonding with the methoxyphenyl group .
  • Competitive Inhibition Studies : Co-incubation with known inhibitors (e.g., camptothecin) to determine IC₅₀ shifts .

Advanced: How should cytotoxicity assays be designed to evaluate this compound’s antitumor potential?

Methodological Answer:

  • Cell Lines : Test across NCI-60 panels, with emphasis on MCF-7 (breast cancer) due to sensitivity to imidazophenazines .
  • SRB Assay Protocol :
    • Seed cells in 96-well plates (5,000 cells/well).
    • Treat with compound (0.1–100 µM) for 48 hours.
    • Fix with trichloroacetic acid, stain with sulforhodamine B, and measure absorbance at 565 nm.
    • Data Interpretation : GI₅₀ values <10 µM indicate potent activity .

Advanced: How can contradictions between computational ADME predictions and experimental pharmacokinetic data be resolved?

Methodological Answer:

  • SwissADME Analysis : Predict logP (e.g., ~3.5) and solubility (e.g., -5.2 LogS). Discrepancies arise if experimental solubility (e.g., DMSO solubility <1 mg/mL) conflicts .
  • Mitigation Strategies :
    • Modify substituents (e.g., replace methoxy with hydroxyl groups) to improve hydrophilicity.
    • Use surfactants (e.g., Tween-80) in in vivo studies to enhance bioavailability .

Advanced: What structure-activity relationship (SAR) insights guide the design of analogs with enhanced activity?

Methodological Answer:

  • Key Modifications :
    • Methoxy Position : Para-substitution (vs. ortho/meta) maximizes Topo inhibition (e.g., 4f vs. 4h: IC₅₀ 0.8 µM vs. 2.3 µM) .
    • Benzyloxy Derivatives : Introduce groups like benzyloxy (4g) to enhance DNA intercalation, improving cytotoxicity (GI₅₀: 1.2 µM in MCF-7) .
  • Validation : Compare analog activities via dose-response curves and molecular dynamics simulations .

Advanced: What challenges arise in interpreting NMR spectra of this compound, and how are they addressed?

Methodological Answer:

  • Challenges : Low solubility in common NMR solvents (e.g., DMSO-d6) leads to broadened peaks. Tautomerism (imidazole NH protons at δH 12.63–13.27 ppm) complicates integration .
  • Solutions :
    • Use high-temperature NMR (e.g., 80°C) to improve solubility.
    • Employ 2D NMR (HSQC, HMBC) to resolve overlapping aromatic signals .

Advanced: How is compound stability ensured during biological testing under varying pH and temperature conditions?

Methodological Answer:

  • Stability Protocols :
    • pH Stability : Incubate compound in buffers (pH 2–9) at 37°C for 24 hours; analyze via HPLC for degradation products (retention time shifts >5% indicate instability) .
    • Thermal Stability : Store at -20°C in amber vials to prevent photodegradation. Purity is monitored via TLC (silica gel 60 F₂₅₄) pre- and post-storage .

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